![molecular formula C13H18O B15309092 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309092.png)
1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O It features a cyclopropyl group attached to an ethan-1-ol moiety, with a 2-ethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of 2-ethylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-[1-(2-Ethylphenyl)cyclopropyl]ethanone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-1-(2-methylphenyl)ethan-1-ol
- 1-Cyclopropyl-1-(2-chlorophenyl)ethan-1-ol
Uniqueness: 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-[1-(2-ethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O/c1-3-11-6-4-5-7-12(11)13(8-9-13)10(2)14/h4-7,10,14H,3,8-9H2,1-2H3 |
Clave InChI |
CVCMJKOTEFRLLU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2(CC2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


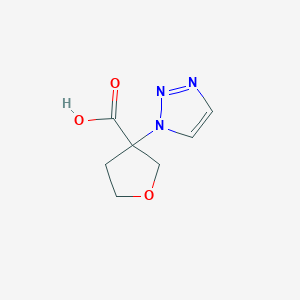
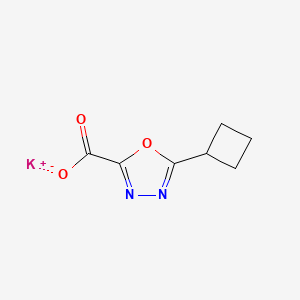
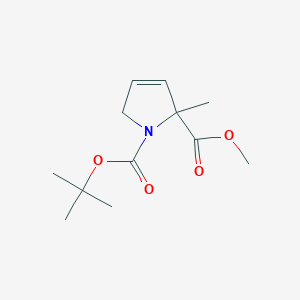
![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![3-[(benzyloxy)methyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B15309035.png)

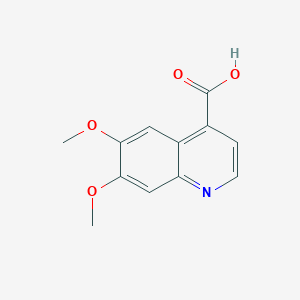
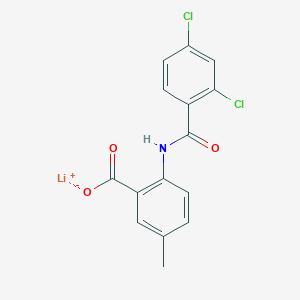
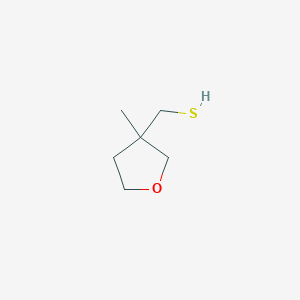

![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)


![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)
